2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene
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Overview
Description
2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an aminobenzoyl group, a bromine atom, and a fluorosulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method is the one-pot synthesis, which is efficient and environmentally friendly. This method involves the reaction of substituted 2-aminobenzoic acid with appropriate reagents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Aminobenzoyl)amino]benzoic acid: This compound shares the aminobenzoyl group but lacks the bromine and fluorosulfonyloxy groups.
2-[(2-Aminobenzoyl)amino]ethane: Similar in structure but with different substituents, affecting its reactivity and applications.
Uniqueness
2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine and fluorosulfonyloxy groups enhances its reactivity and makes it a valuable compound for various scientific studies.
Properties
IUPAC Name |
2-[(2-aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O4S/c14-8-5-6-12(21-22(15,19)20)11(7-8)17-13(18)9-3-1-2-4-10(9)16/h1-7H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKADWEBHZSHNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Br)OS(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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